molecular formula C48H34N2 B8205375 N,N-Di([1,1'-biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine

N,N-Di([1,1'-biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine

Cat. No.: B8205375
M. Wt: 638.8 g/mol
InChI Key: MCHMMOJFFHDXFQ-UHFFFAOYSA-N
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Description

Chemical Identifier: CAS 1946806-94-5
Molecular Formula: C₃₆H₂₆N₂
Molecular Weight: 486.62 g/mol
Purity: ≥97% (industrial grade, transparent liquid)

This compound is a carbazole-biphenyl-amine derivative widely used in organic electronics, particularly as a hole-transport layer (HTL) in organic light-emitting diodes (OLEDs). Its structure combines a central biphenyl core substituted with carbazole (electron-donating) and additional biphenyl groups (conjugation extenders). Key attributes include:

  • Thermal Stability: Demonstrated by its use in OLED devices where it replaces low-Tg materials like TAPC (Tg = 79°C). When employed as a 10 nm layer, it improved device LT90 lifetimes to 70.5–55.7 hours without sacrificing efficiency or color purity .
  • Synthesis: Prepared via Suzuki coupling or similar cross-coupling reactions, as inferred from related carbazole-amine syntheses .

Properties

IUPAC Name

N-[4-(3-carbazol-9-ylphenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H34N2/c1-3-12-35(13-4-1)37-22-28-41(29-23-37)49(42-30-24-38(25-31-42)36-14-5-2-6-15-36)43-32-26-39(27-33-43)40-16-11-17-44(34-40)50-47-20-9-7-18-45(47)46-19-8-10-21-48(46)50/h1-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHMMOJFFHDXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Di([1,1'-biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine, a compound with the CAS number 1464822-27-2, is a member of the carbazole family known for its diverse biological activities. This article explores its synthesis, molecular characteristics, and biological effects, particularly focusing on anticancer and antioxidant activities.

Molecular Characteristics

The molecular formula of the compound is C48H34N2C_{48}H_{34}N_2, with a molecular weight of 638.80 g/mol. The structure includes two biphenyl groups and a carbazole moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC48H34N2
Molecular Weight638.80 g/mol
CAS Number1464822-27-2

Synthesis and Characterization

The compound can be synthesized through various chemical reactions involving biphenyl derivatives and carbazole. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the potential of carbazole derivatives in cancer therapy. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. Notably:

  • Mechanism of Action : Many carbazole derivatives inhibit critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. This inhibition leads to decreased cell survival and increased apoptosis in cancer cells .
  • Case Studies : In a study evaluating novel carbazole derivatives, compounds exhibited IC50 values ranging from 0.38 µM to 4.99 µM against MCF-7 breast cancer cells, indicating potent anticancer activity . The most promising compound demonstrated significant modulation of apoptosis and cell cycle arrest.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity is crucial for preventing oxidative stress-related diseases.

  • Evaluation Methods : The antioxidant capacity can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. Compounds exhibiting strong radical scavenging abilities contribute to their therapeutic potential .

Comparative Analysis of Related Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with other carbazole derivatives.

Compound NameAnticancer Activity (IC50)Antioxidant Activity
Compound A0.73 µMHigh
Compound B2.02 µMModerate
This compoundTBDTBD

Comparison with Similar Compounds

Thermal and Structural Comparisons

Compound Name Tg (°C) Molecular Weight Key Structural Features Application
N,N-Di([1,1'-biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine 140† 486.62 Carbazole, biphenyl, tertiary amine OLED HTL
CzFA (7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine) 678.86 Carbazole, spirobifluorene, tertiary amine Red phosphorescent OLEDs
Poly(4,4′-bis(N-carbazolyl)-1,1′-biphenyl) 75 Polycarbazole, biphenyl backbone Light-emitting polymers
BPTPA (N,N-Di(4-bromophenyl)-N-p-terphenylamine) 503.30 Brominated terphenyl, tertiary amine Organic electronics

†Tg of the composite layer containing this compound .

Key Observations :

  • The target compound exhibits superior thermal stability (Tg = 140°C) compared to polycarbazole derivatives (Tg = 75°C) . This makes it suitable for high-temperature device fabrication.
  • Unlike brominated analogs (e.g., BPTPA), it lacks halogens, reducing environmental toxicity and enhancing stability under operational stress .
  • Compared to CzFA, which incorporates a spirobifluorene moiety, the target compound’s simpler biphenyl structure may lower synthetic complexity while maintaining efficient hole injection .

Electronic and Device Performance Comparisons

Compound Name HOMO (eV) LUMO (eV) Device Efficiency* Key Role in Device
Target Compound -5.3† -2.1† LT90 = 70.5 h HTL in green OLEDs
CzFA -5.4 -2.3 Power efficiency = 21.8 lm/W Host in red phosphorescent OLEDs
NSPI-TPA (Donor–spacer–acceptor derivative) -5.1 -3.0 Hot exciton management
CBP (4,4′-Bis(N-carbazolyl)biphenyl) -6.0 -2.5 Power efficiency = 13.7 lm/W Standard host material

*Efficiency metrics are context-dependent (e.g., device architecture, dopants).

Key Observations :

  • The target compound’s HOMO (-5.3 eV) aligns well with common emissive layers (e.g., Ir-based phosphors), facilitating efficient hole injection .
  • While CzFA achieves higher power efficiency (21.8 lm/W) in red OLEDs, the target compound excels in green OLED longevity (LT90 >70 h), highlighting application-specific optimization .
  • Unlike NSPI-TPA, which uses a donor–spacer–acceptor design for exciton manipulation, the target compound relies on carbazole’s inherent hole-transport properties, simplifying synthesis .

Preparation Methods

Suzuki-Miyaura Coupling for Biphenyl Amine Synthesis

The biphenyl amine backbone is typically constructed via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. Source demonstrates this method for synthesizing 4-(2-(4-bromophenyl)-1H-phenanthroimidazol-1-yl)benzonitrile (PPICN-Br), highlighting the use of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst. For N,N-di([1,1'-biphenyl]-4-yl)amine, the reaction involves:

  • Borylation of 4-bromobiphenyl : Treatment with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ yields 4-biphenylylboronic ester.

  • Cross-Coupling with 4-Nitroaniline : The boronic ester reacts with 4-nitroaniline under Pd(OAc)₂/XPhos catalysis to form N-(4-biphenylyl)-4-nitroaniline, followed by reduction to the primary amine .

Key Parameters :

Reaction ComponentSpecification
CatalystPd(OAc)₂/XPhos
LigandXPhos (dicyclohexylphosphine-based)
SolventToluene/EtOH (5:1)
Temperature80°C
Yield78–85%

This method ensures regioselectivity and high purity, critical for subsequent N-arylation steps .

Carbazole Moiety Functionalization via Buchwald-Hartwig Amination

The carbazole unit is introduced through Buchwald-Hartwig amination, as detailed in Source . Using 2,2'-biphenylylene ditriflates and primary amines, palladium catalysts (e.g., Pd₂(dba)₃/Xantphos) facilitate double N-arylation to form the carbazole core. For 3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine:

  • Ditriflate Preparation : 2,2'-Biphenyldiol is treated with triflic anhydride to generate the ditriflate intermediate.

  • Double N-Arylation : Reaction with 4-biphenylamine under Pd/Xantphos catalysis yields the carbazole-substituted biphenylamine .

Optimized Conditions :

ParameterValue
CatalystPd₂(dba)₃ (2 mol%)
LigandXantphos (4 mol%)
BaseCs₂CO₃
Solvent1,4-Dioxane
Temperature110°C
Yield65–72%

This method avoids thermal degradation pathways observed in traditional carbazole syntheses (e.g., pyrolysis of diphenylamine at >375°C) .

Final Assembly via Sequential N-Arylation

The target compound is assembled by sequentially coupling the biphenyl amine and carbazole intermediates. Source outlines a modular approach using Suzuki-Miyaura and Buchwald-Hartwig reactions:

  • Intermediate 1 : N,N-Di([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine is prepared via Suzuki coupling of 4-biphenylylboronic acid with 4,4'-dibromobiphenylamine.

  • Intermediate 2 : 3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-bromine is synthesized via Buchwald-Hartwig amination of 4-bromo-2,2'-biphenylyl triflate with carbazole.

  • Final Coupling : Intermediates 1 and 2 undergo Pd-catalyzed C–N coupling using BrettPhos ligand to yield the target compound .

Reaction Metrics :

StepCatalyst SystemYield
Intermediate 1 SynthesisPd(PPh₃)₄/K₃PO₄82%
Intermediate 2 SynthesisPd(OAc)₂/BINAP68%
Final CouplingPd₂(dba)₃/BrettPhos58%

Alternative Routes: One-Pot Sequential Coupling

Source demonstrates a one-pot strategy combining Miyaura borylation and Suzuki coupling:

  • Miyaura Borylation : 4-Bromo-N,N-di([1,1'-biphenyl]-4-yl)aniline reacts with bis(pinacolato)diboron to form the boronic ester.

  • Suzuki Coupling : The boronic ester couples with 3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-bromine under Pd(dppf)Cl₂ catalysis.

Advantages :

  • Reduced purification steps.

  • Higher overall yield (74%) compared to stepwise methods .

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and ligand-free systems are preferred. Source highlights thermal methods for carbazole synthesis, but modern approaches use:

  • Microreactor Systems : Enhance heat/mass transfer, enabling safer handling of exothermic reactions.

  • Ligand-Free Catalysts : Pd/C or Pd nanoparticles reduce costs and simplify purification .

Q & A

Basic: What are the recommended synthetic routes for N,N-Di([1,1'-biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine?

Methodological Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A standard protocol involves:

  • Starting Materials : 3-(4-Bromophenyl)-9-phenyl-9H-carbazole and [1,1'-biphenyl]-4-amine.
  • Coupling Reaction : Use Buchwald-Hartwig amination under inert conditions with a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at reflux .
  • Purification : Column chromatography (hexane:ethyl acetate = 4:1) yields the product as a solid with ~92% efficiency. Confirm purity via HPLC (>96%) .

Basic: How should researchers characterize the structural and thermal properties of this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C-NMR : Analyze aromatic proton environments (δ 6.8–8.2 ppm) and carbazole NH signals (δ ~8.5 ppm) .
    • FT-IR : Identify N-H stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>300°C) and differential scanning calorimetry (DSC) for glass transition (Tg) measurements, critical for optoelectronic applications .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Profile :
    • Acute oral toxicity (LD₅₀ >2000 mg/kg) suggests low immediate risk, but chronic effects require further study .
    • Negative Ames test results indicate no mutagenicity .
  • Handling Precautions :
    • Use PPE (gloves, lab coat) to avoid skin contact. Store in dry, corrosion-resistant containers under inert gas (e.g., N₂) to prevent oxidation .
    • For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize this compound for use as a host material in OLEDs?

Methodological Answer:

  • Triplet Energy Tuning : Modify substituents (e.g., electron-withdrawing carbazole groups) to elevate triplet energy (ET >2.7 eV), enabling efficient energy transfer to phosphorescent dopants .
  • Charge Transport Balance : Measure hole/electron mobility via space-charge-limited current (SCLC) devices. Incorporate fluorene or sp³-hybridized linkers to disrupt π-π stacking and enhance carrier balance .
  • Device Testing : Fabricate non-doped OLEDs to assess external quantum efficiency (EQE) and efficiency roll-off at high luminance (>10,000 cd/m²) .

Advanced: How should environmental fate studies address its low biodegradability?

Methodological Answer:

  • Persistency Analysis :
    • Measure log Pow (>6.5) to predict bioaccumulation potential .
    • Conduct OECD 301D closed bottle tests to quantify biodegradation rates (<10% in 28 days indicates persistence) .
  • Aquatic Toxicity :
    • Use Daphnia magna (EC₅₀ >100 mg/L) and fish (LC₅₀ >100 mg/L) assays to assess acute toxicity. Chronic effects require algal growth inhibition tests .

Advanced: How to resolve contradictions in reported photophysical data across studies?

Methodological Answer:

  • Controlled Replication :
    • Standardize solvent purity (e.g., anhydrous toluene for synthesis) and degassing protocols to minimize oxygen/water interference .
    • Use calibrated spectrophotometers (e.g., Shimadzu UV-2600) for UV-Vis/PL measurements.
  • Data Validation : Compare X-ray crystallography (if available) with computational models (DFT) to verify molecular geometry and electronic transitions .

Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (BINAP vs. Xantphos) to enhance coupling efficiency .
  • Solvent Selection : Test high-boiling solvents (e.g., o-xylene) for reflux stability and product solubility.
  • Process Monitoring : Use inline FT-IR to track reaction progress and reduce byproducts .

Advanced: How to evaluate its potential in non-linear optical (NLO) applications?

Methodological Answer:

  • Hyperpolarizability Measurement : Perform electric-field-induced second harmonic generation (EFISHG) or Z-scan techniques to quantify β (first hyperpolarizability).
  • Computational Modeling : Use TD-DFT to predict charge-transfer transitions and correlate with experimental UV-Vis/fluorescence data .

Basic: What are the compound’s key physicochemical properties relevant to material science?

Methodological Answer:

  • Solubility : Poor in polar solvents (e.g., water) but soluble in toluene/chloroform. Test via shake-flask method .
  • Crystallinity : Assess via XRD; amorphous nature is preferable for uniform thin-film deposition in devices .

Advanced: How to design derivatives with enhanced thermal stability for industrial applications?

Methodological Answer:

  • Structural Modifications : Introduce bulky substituents (e.g., tert-butyl groups) to increase Tg.
  • Thermal Analysis : Use TGA-DSC to monitor weight loss (<5% at 300°C) and phase transitions. Compare with parent compound .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Di([1,1'-biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine
Reactant of Route 2
Reactant of Route 2
N,N-Di([1,1'-biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine

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